(Z)-methyl 4-((3-oxo-6-(pivaloyloxy)benzofuran-2(3H)-ylidene)methyl)benzoate
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Overview
Description
(Z)-methyl 4-((3-oxo-6-(pivaloyloxy)benzofuran-2(3H)-ylidene)methyl)benzoate is a complex organic compound with a unique structure that includes a benzofuran ring system. This compound is of interest in various scientific research applications due to its potential utility in drug development, materials synthesis, and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 4-((3-oxo-6-(pivaloyloxy)benzofuran-2(3H)-ylidene)methyl)benzoate typically involves multiple steps, starting with the formation of the benzofuran core. One common approach is the cyclization of a suitable precursor, such as a substituted benzene derivative, under acidic or basic conditions. The pivaloyloxy group can be introduced through esterification reactions, and the final step involves the formation of the (Z)-methylidenebenzoate moiety.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzofuran ring can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: : Substitution reactions can introduce new substituents at different positions on the benzofuran ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological studies, (Z)-methyl 4-((3-oxo-6-(pivaloyloxy)benzofuran-2(3H)-ylidene)methyl)benzoate can be used to investigate biological processes and pathways. It may serve as a probe to study enzyme activities or as a potential inhibitor for specific biological targets.
Medicine
In drug development, this compound may be explored for its therapeutic potential. Its structural features could make it a candidate for the development of new pharmaceuticals, particularly in the areas of anti-inflammatory or anticancer agents.
Industry
In materials science, this compound can be used in the synthesis of advanced materials with unique properties. Its incorporation into polymers or other materials could enhance their performance and functionality.
Mechanism of Action
The mechanism by which (Z)-methyl 4-((3-oxo-6-(pivaloyloxy)benzofuran-2(3H)-ylidene)methyl)benzoate exerts its effects depends on its specific application. For example, if used as a drug, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: : Other benzofuran compounds with different substituents or functional groups.
Pivaloyloxy derivatives: : Compounds containing the pivaloyloxy group in various positions or contexts.
Methylidenebenzoate derivatives: : Compounds with the methylidenebenzoate moiety in different structural frameworks.
Uniqueness
(Z)-methyl 4-((3-oxo-6-(pivaloyloxy)benzofuran-2(3H)-ylidene)methyl)benzoate stands out due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
methyl 4-[(Z)-[6-(2,2-dimethylpropanoyloxy)-3-oxo-1-benzofuran-2-ylidene]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O6/c1-22(2,3)21(25)27-15-9-10-16-17(12-15)28-18(19(16)23)11-13-5-7-14(8-6-13)20(24)26-4/h5-12H,1-4H3/b18-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCAMLZJLKNWCG-WQRHYEAKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)C(=O)OC)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.